molecular formula C19H19N3O3S B3303272 3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide CAS No. 920255-39-6

3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide

Cat. No.: B3303272
CAS No.: 920255-39-6
M. Wt: 369.4 g/mol
InChI Key: FXBBZOSNHVFFKX-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 3-methyl-substituted benzene ring linked via a sulfonamide group to an ethyloxy chain terminating in a 6-phenylpyridazine moiety. Its structure combines aromatic and heterocyclic elements, which are common in pharmacologically active molecules targeting enzymes or receptors.

Properties

IUPAC Name

3-methyl-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-15-6-5-9-17(14-15)26(23,24)20-12-13-25-19-11-10-18(21-22-19)16-7-3-2-4-8-16/h2-11,14,20H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBBZOSNHVFFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common route starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group. The final step involves the sulfonation of the benzene ring and the attachment of the ethyl group.

    Preparation of Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

    Introduction of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Sulfonation and Attachment of Ethyl Group: The benzene ring is sulfonated using sulfuric acid, and the ethyl group is attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound distinguishes itself with a pyridazine ring, a nitrogen-rich heterocycle known for strong π-π stacking and hydrogen-bonding capabilities. In contrast, compound 15 () features a hydrazone group, while compound 22 () incorporates a triazole ring, which may influence solubility and target binding . Analogs like G870-0503 () and BJ13432 () highlight the impact of additional methyl or fluorine substituents on lipophilicity and metabolic stability .

Synthetic Efficiency :

  • Hydrazones (e.g., compound 15) are synthesized with high yields (95%) via condensation reactions between hydrazides and aldehydes . In contrast, triazole derivatives (e.g., compound 22) require cyclization steps, resulting in lower yields (68%) . The target compound’s synthesis likely involves coupling of pyridazine intermediates with sulfonamide precursors, though specific details are absent in the evidence.

Physicochemical and Spectral Properties

While melting points and spectral data (e.g., NMR, MS) for the target compound are unavailable, analogs provide insights:

  • Hydrazones (e.g., compound 15) exhibit high melting points (>220°C), suggesting strong intermolecular interactions due to planar hydrazone moieties .
  • Triazoles (e.g., compound 22) may display lower melting points due to reduced symmetry but offer enhanced stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide
Reactant of Route 2
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3-methyl-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzene-1-sulfonamide

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